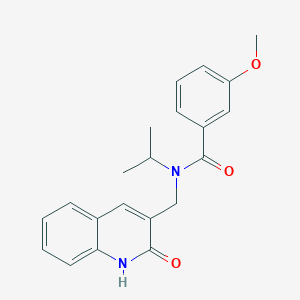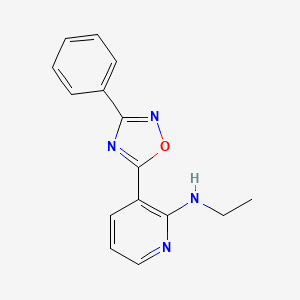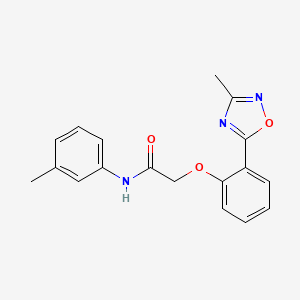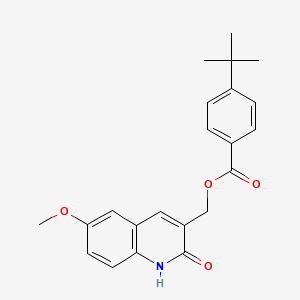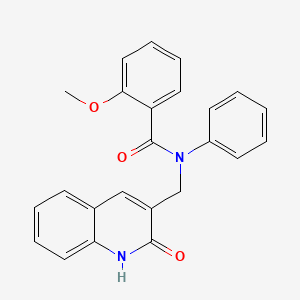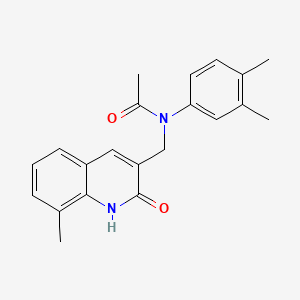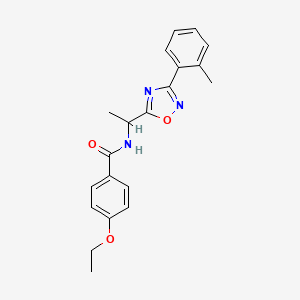
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as ETOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-inflammatory and antitumor activities by inhibiting the activation of NF-κB and STAT3 signaling pathways. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to inhibit the replication of HIV and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its broad range of potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the development of new drugs based on the structure of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. Another direction is the investigation of the mechanism of action of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in more detail, which could lead to a better understanding of its potential applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide could provide valuable information for the development of new drugs. Overall, 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-(o-tolyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting compound is then reacted with 1-bromo-2-chloroethane in the presence of potassium carbonate to obtain 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Applications De Recherche Scientifique
4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-ethoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-ethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-16-11-9-15(10-12-16)19(24)21-14(3)20-22-18(23-26-20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABKPNQUXMUCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)

![5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7690165.png)
